benzyl N-[(ethylcarbamoyl)methyl]-N-methylcarbamate

Catalog No.
S8389697
CAS No.
M.F
C13H18N2O3
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzyl N-[(ethylcarbamoyl)methyl]-N-methylcarbamat...

Product Name

benzyl N-[(ethylcarbamoyl)methyl]-N-methylcarbamate

IUPAC Name

benzyl N-[2-(ethylamino)-2-oxoethyl]-N-methylcarbamate

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C13H18N2O3/c1-3-14-12(16)9-15(2)13(17)18-10-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,14,16)

InChI Key

DLKYFPBTLKMANX-UHFFFAOYSA-N

SMILES

CCNC(=O)CN(C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CCNC(=O)CN(C)C(=O)OCC1=CC=CC=C1

Benzyl N-[(ethylcarbamoyl)methyl]-N-methylcarbamate is a synthetic organic compound that belongs to the class of carbamates. Its structure features a benzyl group attached to a carbamate moiety, which is further substituted with an ethylcarbamoyl and a methyl group. The compound can be represented by the chemical formula C13H18N2O3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

The unique arrangement of functional groups in this compound contributes to its potential biological activities and applications in medicinal chemistry. The ethylcarbamoyl group enhances the lipophilicity of the molecule, which may influence its interaction with biological targets.

Typical of carbamates:

  • Hydrolysis: In aqueous conditions, this compound can hydrolyze to release the corresponding amine and carbonic acid derivatives.
  • Transesterification: The carbamate can react with alcohols to form different esters.
  • Reduction: Using reducing agents such as lithium aluminum hydride, the carbamate group may be converted into an amine.
  • Nucleophilic Substitution: The benzyl group can participate in nucleophilic substitution reactions where nucleophiles replace the benzyl moiety.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or for synthesizing derivatives with desired properties.

  • Cholinergic Activity: Some carbamates are known to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can enhance cognitive functions.
  • Antimicrobial Properties: Certain derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: Compounds with similar structures have been investigated for their potential in reducing inflammation.

Further studies are necessary to elucidate the specific biological mechanisms and potential therapeutic applications of this compound.

The synthesis of benzyl N-[(ethylcarbamoyl)methyl]-N-methylcarbamate can be achieved through several methods:

  • Direct Carbamation:
    • Reacting benzyl amine with ethyl chloroformate under basic conditions to form the carbamate directly.
    • This method typically requires solvents such as dichloromethane and a base like triethylamine.
  • Sequential Reactions:
    • First, synthesize N-methyl-N-(benzyl)carbamate by reacting benzyl amine with methyl chloroformate.
    • Then, react this intermediate with ethyl isocyanate to introduce the ethylcarbamoyl group.
  • Microwave-Assisted Synthesis:
    • Utilizing microwave irradiation to accelerate reaction times and increase yields when forming carbamates from amines and chloroformates.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that can lead to various derivatives.

Benzyl N-[(ethylcarbamoyl)methyl]-N-methylcarbamate has potential applications in several fields:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting neurological disorders due to its possible cholinergic activity.
  • Agriculture: Investigated for use as a pesticide or herbicide due to its potential biological activity against pests or weeds.
  • Chemical Intermediates: Useful in synthesizing other complex organic molecules in medicinal chemistry.

These applications underline the importance of understanding its chemical properties and biological effects.

Interaction studies involving benzyl N-[(ethylcarbamoyl)methyl]-N-methylcarbamate focus on its binding affinity and activity against specific biological targets. Preliminary studies may include:

  • In vitro assays: Evaluating its effect on enzyme activity, particularly acetylcholinesterase inhibition.
  • Cell viability tests: Assessing cytotoxicity against various cancer cell lines or microbial strains.
  • Molecular docking studies: Predicting how this compound interacts with target proteins at a molecular level.

Such studies are essential for determining its therapeutic potential and safety profile.

Benzyl N-[(ethylcarbamoyl)methyl]-N-methylcarbamate shares structural similarities with several other compounds in the carbamate class. Here are some comparable compounds:

Compound NameStructureUnique Features
Benzyl CarbamateC9H11NO2Simple structure; used as a basic reference
RivastigmineC15H16N2O2Known for Alzheimer’s treatment; potent acetylcholinesterase inhibitor
Phenyl N,N-DimethylcarbamateC10H13N2O2Exhibits similar biological activities; used in various pharmacological applications
Ethyl 4-Aminobenzoate CarbamateC11H14N2O3Has distinct amino group; studied for anti-inflammatory properties

Benzyl N-[(ethylcarbamoyl)methyl]-N-methylcarbamate is unique due to its specific combination of functional groups that may enhance its biological activity compared to these similar compounds. Further research is required to fully characterize its properties relative to these analogs.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

250.13174244 g/mol

Monoisotopic Mass

250.13174244 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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